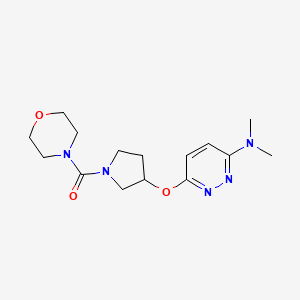
(4-Methoxy-2,6-dimethylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Methoxy-2,6-dimethylphenyl)methanol” is an organic compound with the CAS Number: 61000-21-3 . It has a molecular weight of 166.22 and is a solid at room temperature . The IUPAC name for this compound is the same as its common name .
Molecular Structure Analysis
The InChI code for “(4-Methoxy-2,6-dimethylphenyl)methanol” is1S/C10H14O2/c1-7-4-9 (12-3)5-8 (2)10 (7)6-11/h4-5,11H,6H2,1-3H3 . This indicates that the compound has a methoxy group at the 4th position and two methyl groups at the 2nd and 6th positions on the phenyl ring. The methanol group is attached to the phenyl ring. Physical And Chemical Properties Analysis
“(4-Methoxy-2,6-dimethylphenyl)methanol” is a solid at room temperature . The storage temperature for this compound is 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalysis and Surface Chemistry
Methanol plays a crucial role in studying surface sites of metal oxide catalysts. The interaction of methanol with ceria nanocrystals helps in understanding surface chemistry and reactivity. This application is exemplified in the adsorption and desorption processes of methanol on ceria surfaces, providing insights into the nature of surface sites and defect sites on different ceria nanoshapes (Wu et al., 2012).
Chemical Synthesis and Reactions
Methanol is involved in the formation of methoxy species in chemical reactions, as seen in studies of methanol and dimethyl ether in ZSM-5. The reaction of methanol with internal acidic hydroxyl groups leads to the formation of methoxy species, which play a role in hydrocarbon formation (Forester & Howe, 1987). Similarly, methanol is used as a methyl group source in the one-step synthesis of 2,6-dimethylphenol from methanol and cyclohexanol (Wang et al., 1995).
Photoreactions and Organic Chemistry
The photochemistry of chlorophenol and chloroanisole in methanol leads to the generation of 4-hydroxy- and 4-methoxyphenyl cations, which can add to pi nucleophiles, demonstrating the utility of methanol in photoreactions and organic synthesis (Protti et al., 2004).
Electrochemical Studies and Synthesis
Electrochemical oxidation of catechol and 4-methylcatechol in methanol has been studied, indicating methoxylation reactions and the synthesis of specific benzoquinones. This highlights methanol's role in electro-organic synthesis (Nematollahi & Golabi, 1996).
Catalysis and Chemical Reactions
Methanol conversion on catalyst surfaces like Au/TiO2 demonstrates its role in various catalytic processes. The study of methanol adsorption and reaction on these catalysts contributes to understanding the fundamental surface reactions and catalytic pathways (Nuhu et al., 2007).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .
Eigenschaften
IUPAC Name |
(4-methoxy-2,6-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5,11H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFZSVVENFIKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CO)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-2,6-dimethylphenyl)methanol | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2801156.png)
![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2801157.png)
![5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2801163.png)
![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2801164.png)




![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2801172.png)

![3-(4-chlorophenyl)-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801176.png)
![(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2801177.png)
![N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide](/img/structure/B2801178.png)
![2-[8-(2-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2801179.png)